4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of similar compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Structural Analysis
The compound, along with similar boric acid ester intermediates with benzene rings, has been studied for its synthesis and structural properties. These compounds are obtained through a multi-step substitution reaction. Advanced techniques like FTIR, NMR spectroscopy, and mass spectrometry are used for structure confirmation. Additionally, single-crystal X-ray diffraction provides crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further support these structural findings, demonstrating consistency between the DFT-optimized molecular structures and those determined by X-ray diffraction. This research is pivotal in understanding the physicochemical properties of such compounds (P.-Y. Huang et al., 2021).
Biological Activities and Potential Applications
Studies have explored the biological activities of similar compounds. For instance, derivatives of morpholine compounds have shown potential antibacterial, antioxidant, and anti-TB activities. Such compounds have been synthesized and characterized, with their structures confirmed through various spectroscopic methods and single-crystal X-ray diffraction. Their significant anti-TB activity and superior anti-microbial properties highlight their potential in medical and pharmaceutical applications (Mamatha S.V et al., 2019).
Molecular and Chemical Properties
Further studies delve into the molecular electrostatic potential and frontier molecular orbitals of these compounds. DFT studies reveal essential physicochemical properties, offering insights into their reactivity and potential applications in various scientific fields. These investigations are crucial for understanding how these compounds interact at the molecular level and their potential uses in chemical synthesis and pharmaceuticals (P. Huang et al., 2021).
properties
IUPAC Name |
4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-13(18)11-14(10-12)19-5-7-20-8-6-19/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFOWFSMDQVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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